N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide, also known as BPPOB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPPOB belongs to the class of piperidine derivatives and has been synthesized through various methods, including a multi-step synthesis process.
Wirkmechanismus
N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide works by binding to dopamine D2 receptors in the brain, which leads to the activation of downstream signaling pathways. This results in the release of neurotransmitters, including dopamine, which can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide has been shown to have various biochemical and physiological effects, including an increase in dopamine release and a decrease in dopamine reuptake. It has also been shown to have an effect on other neurotransmitters, including serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide has several advantages for use in lab experiments, including its high potency and selectivity for dopamine D2 receptors. However, it also has limitations, including its potential toxicity and the need for further research into its long-term effects.
Zukünftige Richtungen
There are several future directions for research into N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide, including its potential use as a treatment for other neurological disorders, such as addiction and depression. Additionally, further research is needed to understand its long-term effects and potential toxicity. Finally, research into the development of new drugs based on the structure of N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide may lead to the discovery of new treatments for neurological disorders.
Synthesemethoden
N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide can be synthesized using a multi-step synthesis process that involves the reaction of 4-bromo-1-benzylpiperidine with 3-propoxybenzoic acid in the presence of a base and catalyst. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide has been studied for its potential pharmacological properties, including its ability to act as a dopamine D2 receptor agonist. This has led to research into its potential use as a treatment for various neurological disorders, including Parkinson's disease and schizophrenia.
Eigenschaften
Produktname |
N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide |
---|---|
Molekularformel |
C22H28N2O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C22H28N2O2/c1-2-15-26-21-10-6-9-19(16-21)22(25)23-20-11-13-24(14-12-20)17-18-7-4-3-5-8-18/h3-10,16,20H,2,11-15,17H2,1H3,(H,23,25) |
InChI-Schlüssel |
XLCNFOGPHFFEQG-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.